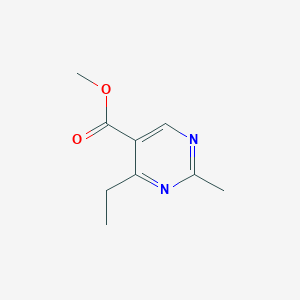

Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Description

Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a carboxylate ester group at the 5-position and methyl/ethyl substituents at the 2- and 4-positions of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure (C₉H₁₂N₂O₂) features a balance of lipophilic (methyl, ethyl) and polar (ester) groups, influencing its solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4-ethyl-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-8-7(9(12)13-3)5-10-6(2)11-8/h5H,4H2,1-3H3 |

InChI Key |

UWOQDMAPODDEIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate typically involves the reaction of 4-ethyl-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-ethyl-2-methylpyrimidine-5-carboxylic acid+methanolH2SO4Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxylate esters exhibit diverse properties based on substituent patterns. Below is a detailed comparison of Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Key Findings:

Substituent Effects on Reactivity :

- Chloro (Cl) and trifluoromethyl (CF₃) groups enhance electrophilic substitution reactivity, making compounds like Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate suitable for cross-coupling reactions .

- Hydroxyl (OH) groups increase polarity, improving water solubility but reducing stability under acidic conditions .

Biological Activity: Amino (NH₂) substituents, as in Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, enable hydrogen bonding with biological targets, enhancing antimicrobial activity . Methyl/ethyl groups in the target compound likely confer moderate lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Routes :

Biological Activity

Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the condensation of 2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid. The reaction typically occurs under reflux conditions to facilitate esterification, resulting in a high yield of the target compound.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. This compound can bind to specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific biological context in which the compound is applied.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, similar pyrimidine derivatives have shown significant cytotoxic effects against non-small cell lung cancer (NSCLC) and breast cancer cell lines .

- Antimicrobial Properties : Some derivatives of pyrimidines have demonstrated antimicrobial activity, which could extend to this compound. This property is crucial for developing new antibiotics or antifungal agents .

Anticancer Activity

A study evaluated various pyrimidine derivatives for their antiproliferative effects against different cancer cell lines. Compounds structurally similar to this compound displayed promising results:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HOP-92 (NSCLC) | 10 | Induction of apoptosis |

| Compound B | MDA-MB-231 (Breast Cancer) | 12 | Cell cycle arrest |

| This compound | TBD | TBD |

These findings indicate that this compound may share similar mechanisms of action with other effective anticancer agents, warranting further investigation into its efficacy and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.